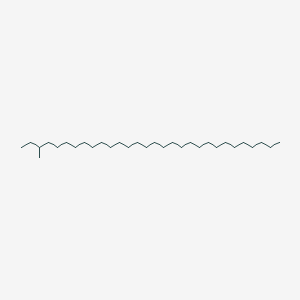

![molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9](/img/structure/B13779482.png)

[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

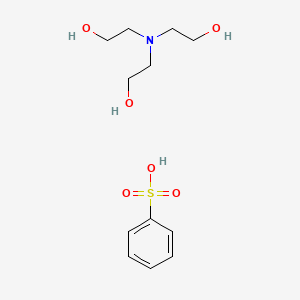

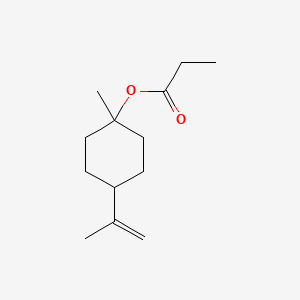

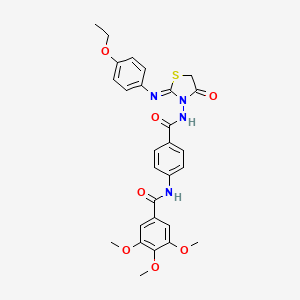

[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

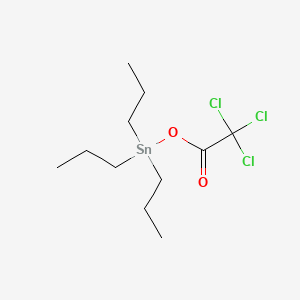

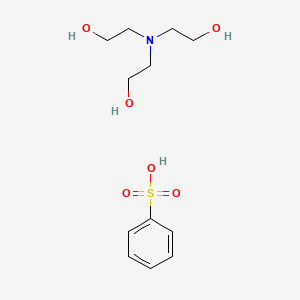

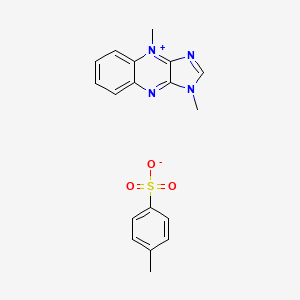

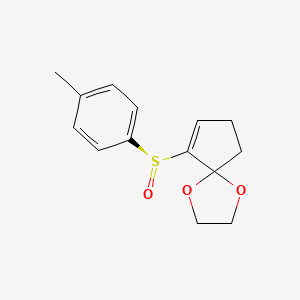

Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.

Industrial Production Methods

In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.

Análisis De Reacciones Químicas

Types of Reactions

Nerol undergoes various chemical reactions, including:

Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.

Reduction: It can be reduced to form dihydro-nerol.

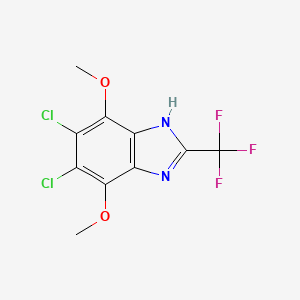

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Neral

Reduction: Dihydro-nerol

Substitution: Halogenated derivatives of nerol

Aplicaciones Científicas De Investigación

Nerol has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mecanismo De Acción

Nerol exerts its effects through various molecular targets and pathways:

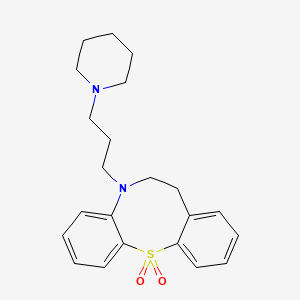

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Comparación Con Compuestos Similares

Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:

Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.

Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.

Similar Compounds

- Geraniol

- Linalool

- Citronellol

- Farnesol

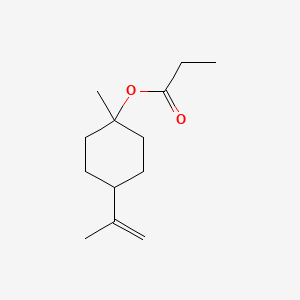

Propiedades

Número CAS |

97890-08-9 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1 |

Clave InChI |

RJSWINAXCPBTMV-RNKPRXRFSA-N |

SMILES isomérico |

C[C@@H](/C(=C\CC=C(C)C)/C)O |

SMILES canónico |

CC(C(=CCC=C(C)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.